D-fructofuranuronic acid

Microbial physiology Sugar acid transport Escherichia coli genetics

D-Fructofuranuronic acid (CHEBI:4126) is the furanose form of D-fructuronic acid, a keto-uronic acid (C₆H₁₀O₇; monoisotopic mass 194.04265 Da) that serves as the obligatory intermediate in the bacterial hexuronate catabolic pathway. Unlike the more common aldouronic acids (e.g., D-glucuronic and D-galacturonic acids), D-fructofuranuronic acid bears a ketone group at C-2, which fundamentally alters its reactivity, enzyme recognition, and metabolic routing.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
Cat. No. B1196331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-fructofuranuronic acid
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(C1(C(C(C(O1)C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6?/m1/s1
InChIKeyPTCIWUZVDIQTOW-XDJBDKDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructofuranuronic Acid: A Key Hexuronate Pathway Intermediate for Metabolic and Enzymatic Studies


D-Fructofuranuronic acid (CHEBI:4126) is the furanose form of D-fructuronic acid, a keto-uronic acid (C₆H₁₀O₇; monoisotopic mass 194.04265 Da) that serves as the obligatory intermediate in the bacterial hexuronate catabolic pathway [1]. Unlike the more common aldouronic acids (e.g., D-glucuronic and D-galacturonic acids), D-fructofuranuronic acid bears a ketone group at C-2, which fundamentally alters its reactivity, enzyme recognition, and metabolic routing [2]. It is produced intracellularly by uronate isomerase (EC 5.3.1.12) and is the sole substrate for fructuronate reductase (EC 1.1.1.57), occupying a unique branch-point that does not exist for glucuronate or galacturonate [2].

Why D-Fructofuranuronic Acid Cannot Be Replaced by D-Glucuronic or D-Galacturonic Acid in Experimental Systems


Although D-glucuronic acid, D-galacturonic acid, and D-fructofuranuronic acid all feed into the hexuronate degradation pathway, they enter through distinct transporters, enzymes, and regulatory circuits. In Escherichia coli, D-glucuronate import requires the ExuT transporter, whereas D-fructuronate import is mediated exclusively by GntP; a gntP knockout abolishes growth on fructuronate but leaves growth on glucuronate and gluconate unaffected [1]. Downstream, D-glucuronate must first be isomerized to D-fructuronate by UxaC before entering the reductive branch, meaning that D-fructuronate—but not D-glucuronate—directly probes the UxuR regulon, mannonate oxidoreductase flux, and fructuronate-specific epimerase activity [2]. Simply substituting one uronic acid for another therefore alters which transporters, regulons, and metabolic checkpoints are engaged, producing non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for D-Fructofuranuronic Acid vs. Primary Uronic Acid Analogs


Dedicated Transporter Requirement: GntP Knockout Phenotype Discriminates Fructuronate from Glucuronate and Gluconate

In Escherichia coli, D-fructuronate import is mediated by the GntP transporter, which is genetically and functionally distinct from the ExuT glucuronate transporter. A gntP deletion mutant completely loses the ability to grow on D-fructuronate as sole carbon source, yet retains normal growth on D-glucuronate and D-gluconate, demonstrating that fructuronate transport is non-redundant and cannot be compensated by other hexuronate transporters [1]. This is a qualitative, all-or-none phenotypic difference, not a matter of degree.

Microbial physiology Sugar acid transport Escherichia coli genetics

Uronate Isomerase Substrate Discrimination: ~8-Fold Higher Catalytic Efficiency for Galacturonate over Glucuronate

Uronate isomerase (URI) catalyzes the isomerization of D-glucuronate to D-fructuronate and of D-galacturonate to D-tagaturonate. For the Thermotoga maritima enzyme (UniProt Q9WXR9), the catalytic efficiency (kcat/Km) for D-glucuronate is 0.135 s⁻¹·mM⁻¹ (Km 2.6 mM, kcat 0.35 s⁻¹), whereas for D-galacturonate it is 1.086 s⁻¹·mM⁻¹ (Km 3.5 mM, kcat 3.8 s⁻¹)—an ~8-fold difference [1]. This means the enzyme processes galacturonate far more rapidly than glucuronate, making D-fructuronate production from glucuronate the kinetically slower branch of the hexuronate pathway.

Enzyme kinetics Uronate isomerase Carbohydrate metabolism

Equilibrium Position of Uronic Acid Isomerase Is Buffer-Dependent: Fructuronate Yield Varies from 31% to 75%

The uronic acid isomerase from Flavobacterium heparinum catalyzes a reversible reaction where the equilibrium point is strongly influenced by buffer composition. In borate buffer, 75% of D-glucuronic acid is converted to D-fructuronic acid at equilibrium; in phosphate buffer, only 31% conversion is achieved [1]. This buffer sensitivity is not observed for the parallel isomerization of D-galacturonic acid to D-tagaturonic acid, providing a tunable parameter unique to the glucuronate-to-fructuronate interconversion.

Enzyme equilibrium Uronic acid isomerase Flavobacterium heparinum

Competitive Inhibition of Altronate Oxidoreductase: D-Fructuronate Exerts Cross-Pathway Regulation

D-Fructofuranuronate acts as a competitive inhibitor of altronate oxidoreductase (EC 1.1.1.58, tagaturonate reductase), the enzyme responsible for reducing D-tagaturonate to D-altronate in the parallel galacturonate degradation branch [1]. This creates a unidirectional cross-pathway regulatory link: the fructuronate branch intermediate can dampen flux through the galacturonate branch, but not vice versa. The original 1972 characterization by Portalier identified fructuronate, along with tagaturonate, glucuronate, and galacturonate, as inducers of the enzyme, but only fructuronate and mannonate act as products that inhibit the reverse reaction [2].

Enzyme inhibition Metabolic regulation Hexuronate pathway

Predicted Aqueous Solubility Advantage: D-Fructofuranuronic Acid (637 g/L) vs. D-Glucuronic Acid (~100 g/L)

In silico prediction using ALOGPS estimates the water solubility of D-fructofuranuronic acid at 637 g/L (logS = 0.52) at 25°C, approximately 6.4-fold higher than the experimentally reported solubility of D-glucuronic acid (~100 g/L, or 100 mg/mL) [1]. While this is a predicted versus experimental comparison and should be interpreted with appropriate caution, the substantially higher predicted solubility is consistent with the compound's physical description as a thick syrup rather than a crystalline solid, and with the presence of an additional hydroxyl group in the furanose ring that enhances hydrogen bonding with water [1].

Physicochemical properties Solubility comparison Formulation science

Optimal Use Cases for D-Fructofuranuronic Acid Based on Quantitative Evidence


Genetic Dissection of Hexuronate Transport: Using Fructuronate as a Selective Probe for GntP Function

Because a gntP deletion abolishes growth on D-fructuronate without affecting glucuronate or gluconate utilization [4], D-fructofuranuronic acid serves as a highly selective phenotypic probe for GntP transporter activity. Researchers constructing transporter knockouts or screening chemical libraries for transport inhibitors can use fructuronate as the sole carbon source to isolate GntP-dependent phenotypes with zero background from other hexuronate transporters.

In Vitro Pathway Reconstitution: Testing the Kinetic Bottleneck of the Fructuronate Branch

The ~8-fold lower catalytic efficiency of uronate isomerase toward glucuronate (0.135 s⁻¹·mM⁻¹) versus galacturonate (1.086 s⁻¹·mM⁻¹) [4] makes D-fructofuranuronic acid the preferred starting material for in vitro reconstitution of the downstream fructuronate reductase and epimerase steps. By supplying fructuronate directly, investigators bypass the kinetically slow isomerization step, enabling uncoupled measurement of mannonate oxidoreductase and UxaE epimerase activities.

Biocatalytic Production of D-Fructuronate: Buffer Engineering for Yield Optimization

The equilibrium of glucuronate-to-fructuronate isomerization shifts from 31% (phosphate) to 75% (borate) depending on buffer choice [4]. For preparative-scale enzymatic synthesis of D-fructofuranuronic acid, employing borate buffer can more than double the per-pass yield, reducing substrate costs and simplifying downstream purification—a practical consideration for laboratories producing fructuronate in-house for further derivatization.

Metabolic Flux Studies Requiring Branch-Specific Tracers

D-Fructuronate's unique ability to competitively inhibit altronate oxidoreductase [4] means that introducing fructuronate into a mixed-substrate system can selectively suppress flux through the galacturonate-to-tagaturonate branch. This property makes D-fructofuranuronic acid a valuable tool for metabolic flux analysis experiments that aim to decouple the glucuronate and galacturonate catabolic branches, enabling branch-specific rate measurements.

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